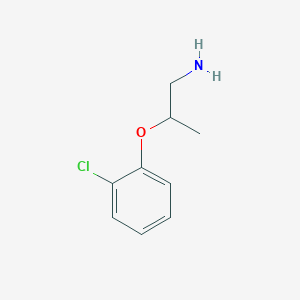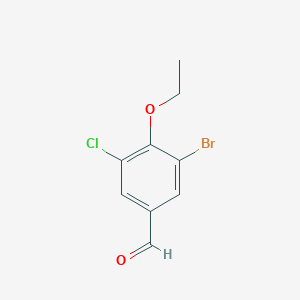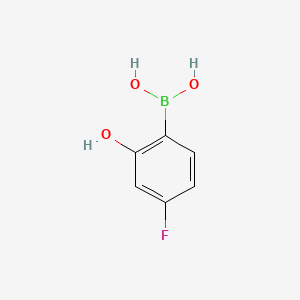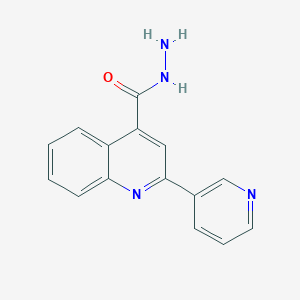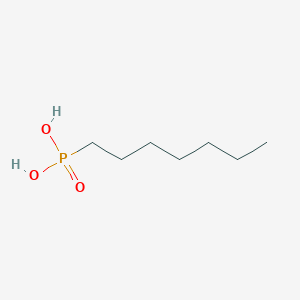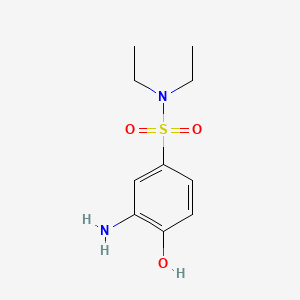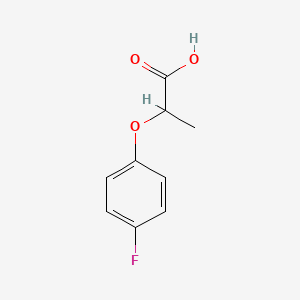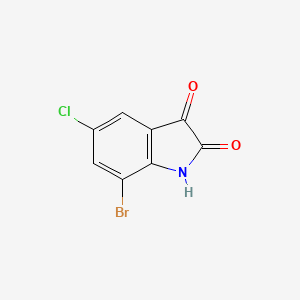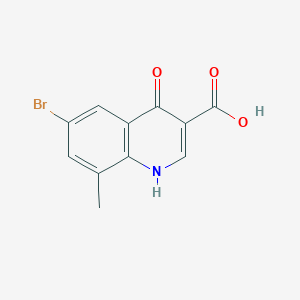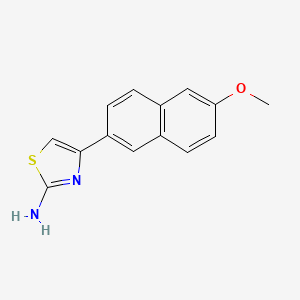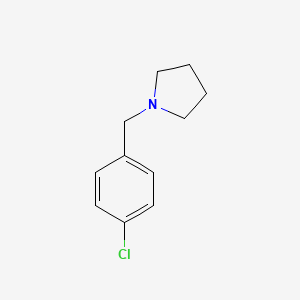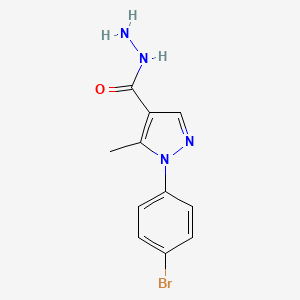
1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. The compound features a bromophenyl group, which is a common moiety in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. The presence of a carbohydrazide group suggests potential reactivity and the possibility for further chemical modifications.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using multicomponent reactions or by reacting chalcone derivatives with semicarbazide or thiosemicarbazide in the presence of a base . These methods can yield a variety of pyrazole derivatives, which can be further functionalized to obtain the desired carbohydrazide.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within the molecule . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be investigated using theoretical methods such as density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the carbohydrazide moiety. They can undergo condensation reactions with aldehydes or ketones to form hydrazones. The bromophenyl group also allows for further functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of these compounds can be influenced by the electronic effects of substituents on the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the development of pharmaceutical agents. The compound's polarity, dipole moment, and hydrogen bonding capability can be assessed through spectroscopic studies and computational chemistry methods . The presence of the bromine atom may increase the molecular weight and influence the lipophilicity of the compound.
Applications De Recherche Scientifique
Antibacterial Activity and DNA Gyrase Inhibition
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide and its analogs have been actively researched for their potent antibacterial properties. Specifically, some derivatives have demonstrated significant inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. A notable compound from this class showed substantial inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating its potential as a novel antibacterial agent (Sun et al., 2013).
Antimicrobial Efficacy
Further expanding on the antimicrobial applications, compounds derived from 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds, especially those containing certain substituents, have shown promising antimicrobial properties, with one compound in particular demonstrating effective activity against both bacteria and fungi (Ningaiah et al., 2014).
Leishmanicidal Activities
Compounds in the category of 1H-pyrazole-4-carbohydrazides, including derivatives of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, have been synthesized and tested for their leishmanicidal activities. Some derivatives exhibited notable activity against different species of the Leishmania parasite, suggesting potential applications in the treatment of leishmaniasis, a tropical disease caused by this parasite (Bernardino et al., 2006).
Corrosion Protection
Research has also explored the application of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, studies on mild steel in acidic solutions demonstrated that certain derivatives can significantly inhibit corrosion, offering potential applications in industrial settings for the protection of metals (Paul et al., 2020).
Safety And Hazards
Orientations Futures
The future directions for research on “1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide” could include further studies on its synthesis, characterization, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROILEAHRIKONR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399118 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |
CAS RN |
618092-50-5 |
Source


|
| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

